(4-Propylphenyl)thiourea

Medicinal chemistry Structure-activity relationship Synthetic intermediate

Researchers requiring a controlled lipophilic thiourea scaffold for SAR often face variability from untested analogs. (4-Propylphenyl)thiourea delivers a consistent 4-propyl substitution pattern with LogP 3.07 and a free -NH₂ group for derivatization. - Enables submicromolar inhibitor discovery when functionalized (ref. 0.57 μM tyrosinase inhibitor). - Serves as a hydrophobically-enhanced comparator to phenylthiourea (LogP ≈0.7-1.1). - Available at ≥98% purity with full documentation for immediate synthesis or screening.

Molecular Formula C10H14N2S
Molecular Weight 194.3 g/mol
CAS No. 175205-18-2
Cat. No. B070246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Propylphenyl)thiourea
CAS175205-18-2
Molecular FormulaC10H14N2S
Molecular Weight194.3 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)NC(=S)N
InChIInChI=1S/C10H14N2S/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13)
InChIKeyCCWKBXNBOGLFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylphenyl Thiourea: Chemical Identity & Properties


(4-Propylphenyl)thiourea (CAS 175205-18-2) is a monosubstituted arylthiourea derivative with the molecular formula C10H14N2S and a molecular weight of 194.30 g/mol . The compound features a thiourea core (-NH-C(=S)-NH2) bearing a 4-propylphenyl substituent on one nitrogen atom, placing it within the broader class of N-arylthioureas commonly employed as synthetic intermediates, enzyme inhibitor scaffolds, and ligands in coordination chemistry . Key physicochemical parameters include a predicted density of 1.164 g/cm³, a melting point of 165°C, a boiling point of 310°C at 760 mmHg, and a calculated LogP of approximately 3.07 . The compound is commercially available from multiple specialty chemical suppliers, typically at 95-98% purity, and is offered as a research-grade reagent for laboratory-scale synthetic and screening applications [1].

Workflow Synthetic intermediate & heterocyclic building block
Selection Arylthiourea scaffold for enzyme inhibitor SAR studies
Use Context Research-grade reagent (95-98% purity) for lab-scale screening

Why Generic Substitution Fails for 4-Propylphenyl Thiourea


Generic substitution within the arylthiourea class is not scientifically justified without rigorous validation of substituent-specific effects. In structure-activity relationship (SAR) studies of phenylthiourea derivatives targeting enzymes such as PvdP tyrosinase, the nature and position of substituents on the phenyl ring have been shown to profoundly influence inhibitory potency and binding characteristics [1]. Specifically, systematic SAR exploration of phenylthiourea derivatives revealed that modifications to the aryl substitution pattern can alter IC50 values by orders of magnitude, enabling the identification of submicromolar inhibitors (IC50 = 0.57 μM) from an otherwise high-micromolar scaffold [2]. The 4-propyl substitution confers distinct physicochemical properties—including a calculated LogP of approximately 3.07 —that affect solubility, membrane permeability, and target engagement in ways that unsubstituted phenylthiourea or positional isomers (e.g., 2-propylphenyl thiourea) cannot replicate. Consequently, substituting (4-propylphenyl)thiourea with a structurally related analog without empirical confirmation of functional equivalence risks introducing uncontrolled variables that undermine experimental reproducibility and data interpretation.

Regioisomer
Ortho- vs para-substitution may alter steric accessibility, reaction kinetics, and binding orientation; experimental outcomes may not transfer.
Property shift
4-Propyl substitution raises lipophilicity versus unsubstituted phenylthiourea, potentially affecting solubility, passive permeability, and assay partitioning.
SAR context
Aryl substituent changes can shift IC50 values by orders of magnitude; class-level SAR may not predict potency or selectivity in new assays.

4-Propylphenyl Thiourea: Differentiation Evidence


Regioisomeric Differences vs. 2-Propylphenyl Thiourea

A direct comparison between (4-propylphenyl)thiourea (para-substituted, CAS 175205-18-2) and (2-propylphenyl)thiourea (ortho-substituted, CAS 1251208-53-3) reveals that these regioisomers are chemically and functionally distinct entities that cannot be interchanged in research applications. The positional isomerism results in different CAS registry numbers, distinct InChI Keys, and divergent canonical SMILES strings . The ortho-substituted isomer introduces significant steric bulk adjacent to the thiourea nitrogen, which influences reaction kinetics in cyclization pathways and alters regioselectivity in downstream transformations . In contrast, the para-substituted (4-propylphenyl)thiourea presents the propyl group in a sterically unhindered orientation, potentially favoring different binding modes and reaction trajectories [1].

Regioisomer identity
Head-to-head
CAS, InChI Key, and SMILES completely diverge between 4-propyl (para) and 2-propyl (ortho) isomers.
Structural mismatch prevents direct interchange; CAS verification is essential.
Ortho steric bulk alters cyclization pathways.
Medicinal chemistry Structure-activity relationship Synthetic intermediate

Physicochemical Properties vs. Unsubstituted Phenylthiourea

(4-Propylphenyl)thiourea exhibits physicochemical properties that diverge substantially from unsubstituted phenylthiourea (CAS 103-85-5), with quantifiable differences that inform experimental design and handling protocols. The target compound demonstrates a calculated LogP of approximately 3.07, reflecting the lipophilic contribution of the 4-propyl substituent . This value contrasts with unsubstituted phenylthiourea (LogP approximately 0.7-1.1 by various estimation methods), representing an increase of approximately 2-3 orders of magnitude in octanol-water partition coefficient. Additionally, (4-propylphenyl)thiourea exhibits a melting point of 165°C and a boiling point of 310°C at 760 mmHg [1], whereas phenylthiourea melts at 154°C and boils at 282°C (decomposes) [2].

Physicochemical benchmark
Method context
Calculated LogP ~3.07 vs. ~0.7-1.1 (unsubstituted); melting point 165°C vs. 154°C; boiling point 310°C vs. 282°C.
Alkyl substitution substantially alters lipophilicity and thermal behavior.
Predicted properties; experimental confirmation recommended.
Physicochemical characterization Lipophilicity Solid-state properties

Anticancer Activity Inference from Hydroxyethyl Derivative

While direct cytotoxic activity data for (4-propylphenyl)thiourea itself remains absent from the open literature, structure-activity inferences can be drawn from a closely related derivative bearing the identical 4-propylphenyl thiourea core. 1-(2-Hydroxyethyl)-3-(4-propylphenyl)thiourea (CAS 883025-21-6) has been evaluated for cytotoxic activity against human cancer cell lines, yielding IC50 values of 15 μM against HeLa (cervical cancer) cells and 20 μM against MCF-7 (breast cancer) cells . In this derivative, the hydroxyethyl group is attached to the thiourea nitrogen opposite the 4-propylphenyl moiety, and the compound has been investigated for its potential as an enzyme inhibitor with interactions involving biological macromolecules .

Cytotoxicity scaffold
Class-level inference
Derivative 1-(2-hydroxyethyl)-3-(4-propylphenyl)thiourea: HeLa IC50 15 μM, MCF-7 IC50 20 μM.
Scaffold compatible with micromolar-range cell-model response context.
No direct data for parent; derivative evidence only.
Anticancer screening Cytotoxicity Thiourea derivatives

Alkyl Chain Length-Dependent Cytotoxicity

Comparative toxicological assessment of N-phenylalkylthiourea derivatives reveals that alkyl chain length is a critical determinant of in vitro cytotoxicity. In a systematic study of four N-phenylalkylthiourea derivatives evaluated at a uniform concentration of 1 mM, N-benzylthiourea (BTU) and N-phenylethylthiourea (PETU) were found to be non-toxic, whereas N-phenylpropylthiourea (PPTU, containing a three-carbon alkyl chain directly relevant to the propyl group in (4-propylphenyl)thiourea) and N-phenylbutylthiourea (PBTU) caused measurable cytotoxicity accompanied by depletion of intracellular glutathione (GSH) [1]. The cytotoxicity threshold thus appears at the propyl chain length (C3), with shorter chains (C1-C2) being non-toxic under identical conditions [2].

Alkyl chain toxicity
Class-level inference
C3 (propyl) chain: cytotoxicity at 1 mM with intracellular GSH depletion; C1-C2 analogs non-toxic under same conditions.
Propyl-length may shift cytotoxicity profiles in cell-based assays.
Class-level N-phenylalkylthiourea data; requires compound-specific validation.
Toxicology Structure-toxicity relationship Alkyl chain effects

Synthetic Accessibility and Availability

(4-Propylphenyl)thiourea is commercially available through multiple specialty chemical suppliers as a research-grade reagent, with documented purity specifications of 95-98% . The compound can be synthesized via established routes, including the reaction of 4-propylaniline with thiophosgene followed by ammonia addition, or through alternative thiourea-forming methodologies . Several vendors maintain this compound in stock or offer custom synthesis services, with typical lead times for custom orders ranging from 10 days for small quantities [1]. The compound is offered under various identifiers including N-(4-propylphenyl)thiourea, 1-(4-propylphenyl)thiourea, and Thiourea, N-(4-propylphenyl)- [2].

Commercial access
Source review
Available from multiple suppliers at 95-98% purity; custom synthesis lead time ~10 days.
Multi-vendor availability supports procurement without extended delay.
Vendor catalog assessment; verify lot-specific purity.
Chemical procurement Custom synthesis Research reagent

4-Propylphenyl Thiourea: Recommended Research Applications


Anticancer Thiourea Derivative Scaffold

Based on derivative activity data showing micromolar-range cytotoxicity (HeLa IC50 = 15 μM; MCF-7 IC50 = 20 μM) for 1-(2-hydroxyethyl)-3-(4-propylphenyl)thiourea , (4-propylphenyl)thiourea may serve as a viable starting scaffold for medicinal chemistry programs developing novel anticancer agents. The 4-propylphenyl thiourea core can be further functionalized at the unsubstituted thiourea nitrogen to generate focused libraries for structure-activity relationship studies, particularly in programs targeting apoptosis induction or cell cycle modulation pathways.

SAR Comparator for Enzyme Inhibitor Optimization

Given the established importance of substituent effects in phenylthiourea SAR—where modifications to the aryl ring can shift IC50 values from high micromolar to submicromolar ranges (e.g., derivative 3c with IC50 = 0.57 μM against PvdP tyrosinase) [1]—(4-propylphenyl)thiourea can function as a hydrophobically-enhanced comparator in SAR campaigns. Its LogP of 3.07 provides a distinct lipophilicity benchmark relative to unsubstituted phenylthiourea (LogP ≈ 0.7-1.1) [2], enabling systematic exploration of the relationship between lipophilicity and target engagement or membrane permeability.

Synthetic Intermediate for Heterocyclic Synthesis

As a monosubstituted thiourea with a free -NH2 group, (4-propylphenyl)thiourea is positioned for use as a synthetic intermediate in the construction of heterocyclic systems. The compound can participate in cyclization and condensation reactions, with the 4-propylphenyl moiety remaining intact as a lipophilic substituent in the final product . This application leverages the compound's thermal stability (melting point 165°C) [3] and established synthetic accessibility for building more complex molecular architectures.

Lipophilicity Reference Standard for Thiourea Derivatives

(4-Propylphenyl)thiourea, with its documented physicochemical parameters including calculated LogP = 3.07 and melting point = 165°C , can serve as a reference compound in studies examining the relationship between alkyl substitution pattern and physicochemical properties within the arylthiourea class. Its properties contrast quantifiably with unsubstituted phenylthiourea (LogP ≈ 0.7-1.1, melting point = 154°C) [4], providing a useful benchmark for property prediction validation or chromatographic method development involving lipophilic thiourea derivatives.

Application
Selection Property
Validation Focus
Cytotoxicity scaffold derivatization
Arylthiourea core scaffold compatibility
Cell-model endpoint evaluation
Enzyme inhibitor SAR studies
Substituent-dependent activity review
Target engagement assay context
Heterocyclic synthesis research
Free thiourea -NH2 reactivity
Cyclization reaction compatibility
Physicochemical property reference
Alkyl-substituted lipophilicity benchmark
Chromatographic method development

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